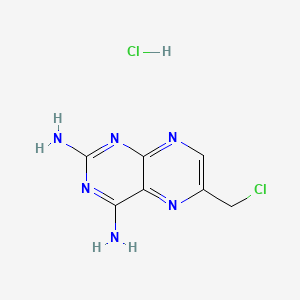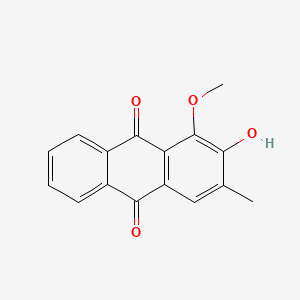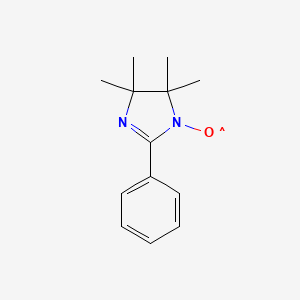
2-Phenyl 4,4,5,5-tetramethylimidazoline-1-oxyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl is a stable nitroxide radical known for its applications in various scientific fields. It is commonly used as a nitric oxide (NO) scavenger and has significant inhibitory activity against NO biological actions . This compound is also utilized in antioxidant assays and as a redox mediator in batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl typically involves the reaction of 2-phenyl-4,4,5,5-tetramethylimidazoline with an oxidizing agent. One common method includes the use of hydrogen peroxide or peracetic acid as the oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidizing agents and solvents but utilizes larger reactors and more stringent control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl undergoes several types of chemical reactions, including:
Oxidation: Reacts with nitric oxide to yield imino nitroxides and nitrogen dioxide.
Reduction: Can be reduced back to its parent imidazoline compound under specific conditions.
Substitution: Participates in substitution reactions where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation: Imino nitroxides and nitrogen dioxide.
Reduction: The parent imidazoline compound.
Substitution: Various substituted imidazoline derivatives.
Scientific Research Applications
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl involves its ability to scavenge nitric oxide. It reacts with nitric oxide to form imino nitroxides and nitrogen dioxide, thereby reducing the availability of nitric oxide in biological systems . This scavenging activity is significant because nitric oxide plays a role in various physiological and pathological processes.
Comparison with Similar Compounds
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl is unique due to its stability as a nitroxide radical and its specific reactivity with nitric oxide. Similar compounds include:
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): Another stable nitroxide radical used in oxidation reactions and as a spin label in electron spin resonance spectroscopy.
Carboxy-PTIO (2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide): A derivative of PTIO with similar nitric oxide scavenging properties.
These compounds share similar properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
26731-64-6 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-hydroxy-4,4,5,5-tetramethyl-2-phenylimidazole |
InChI |
InChI=1S/C13H18N2O/c1-12(2)13(3,4)15(16)11(14-12)10-8-6-5-7-9-10/h5-9,16H,1-4H3 |
InChI Key |
ZIMVUBZVBDQGEU-UHFFFAOYSA-N |
SMILES |
CC1(C(N(C(=N1)C2=CC=CC=C2)[O])(C)C)C |
Canonical SMILES |
CC1(C(N(C(=N1)C2=CC=CC=C2)O)(C)C)C |
Key on ui other cas no. |
26731-64-6 |
Synonyms |
1-PTI 2-phenyl 4,4,5,5-tetramethylimidazoline-1-oxyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


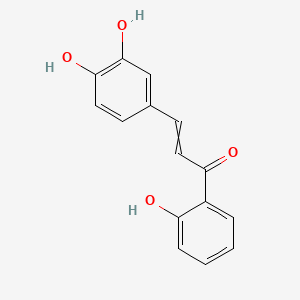
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione](/img/structure/B1214052.png)


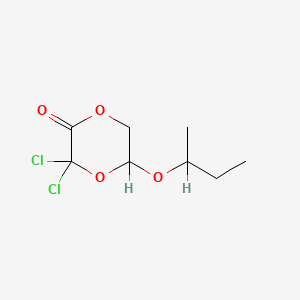
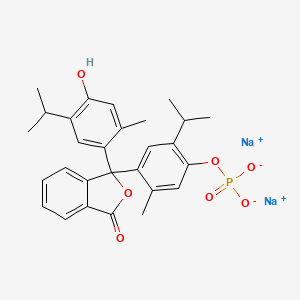
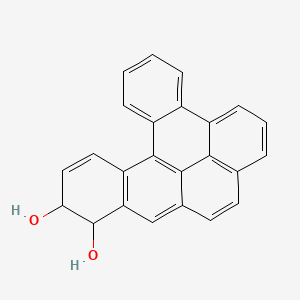
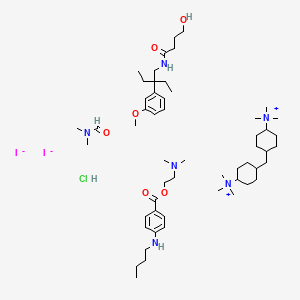
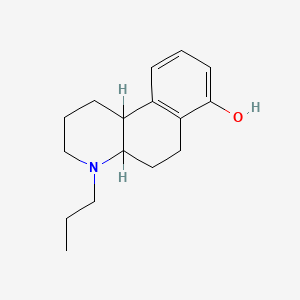
![Bicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1214066.png)
![2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridine](/img/structure/B1214067.png)
![N-[[6-cyano-5-(ethylamino)-3-methyl-2-pyrazinyl]methyl]-N-phenylacetamide](/img/structure/B1214072.png)
